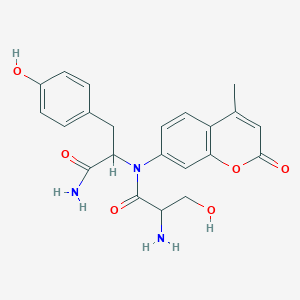
(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphényl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-méthyl-2-oxo-2H-chromèn-7-yl)Propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a été trouvé pour avoir une activité antimicrobienne significative. Un certain nombre de nouvelles [(4-méthyl-2-oxo-2H-chromèn-7-yl)amino]méthylcoumarines ont été synthétisées et testées pour leur activité antimicrobienne in vitro. Les composés nouvellement synthétisés ont exercé une activité inhibitrice significative contre la croissance des souches bactériennes testées .
Activité antifongique
En plus de ses propriétés antimicrobiennes, ce composé présente également une activité antifongique. Il s'est avéré efficace contre diverses souches de champignons .
Activité anticancéreuse
2H/4H-chromène, une classe importante de composés hétérocycliques avec des profils biologiques polyvalents, s'est avéré présenter une activité anticancéreuse. Les chercheurs ont découvert plusieurs voies de synthèse d'une variété d'analogues de 2H/4H-chromène qui ont présenté des activités inhabituelles par plusieurs mécanismes .
Activité anticonvulsivante
Le composé s'est également avéré avoir une activité anticonvulsivante. Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anticonvulsivants .
Activité antidiabétique
Une autre application intéressante de ce composé est le traitement du diabète. Il a été trouvé pour présenter une activité antidiabétique .
Activité antituberculeuse
Le composé s'est également avéré avoir une activité antituberculeuse. Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antituberculeux .
Mécanisme D'action
Target of Action
Similar compounds, such as coumarin derivatives, have been known to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
It’s worth noting that coumarin derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Coumarin derivatives have been associated with a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial, anti-inflammatory, and antiviral activities .
Result of Action
Similar compounds have been shown to exert significant inhibitory activity against the growth of tested bacterial strains .
Analyse Biochimique
Biochemical Properties
(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the compound’s coumarin moiety is known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria . Additionally, the amino acid components of the compound can interact with proteases and kinases, influencing protein degradation and phosphorylation processes.
Cellular Effects
The effects of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the hydroxyphenyl group allows the compound to participate in redox reactions, impacting oxidative stress responses in cells . Furthermore, the compound’s interaction with kinases can alter phosphorylation cascades, affecting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide exerts its effects through various binding interactions with biomolecules. The coumarin derivative can bind to the active site of bacterial DNA gyrase, inhibiting its activity and preventing DNA replication . Additionally, the amino acid components can act as substrates or inhibitors for specific enzymes, modulating their activity and influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade in the presence of light or heat . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide vary with different dosages in animal models. Low doses of the compound may exhibit therapeutic effects, such as antimicrobial activity, without significant toxicity . High doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . Additionally, the compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via amino acid transporters and distributed to various cellular compartments . Its localization and accumulation can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the hydroxyphenyl group may facilitate its localization to the mitochondria, where it can influence mitochondrial function and oxidative stress responses.
Propriétés
Numéro CAS |
201855-53-0 |
|---|---|
Formule moléculaire |
C22H23N3O6 |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide |
InChI |
InChI=1S/C22H23N3O6/c1-12-8-20(28)31-19-10-14(4-7-16(12)19)24-22(30)18(25-21(29)17(23)11-26)9-13-2-5-15(27)6-3-13/h2-8,10,17-18,26-27H,9,11,23H2,1H3,(H,24,30)(H,25,29)/t17-,18-/m0/s1 |
Clé InChI |
IZBGRBDFCWTGBH-ROUUACIJSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(CO)N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N |
Séquence |
SY |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


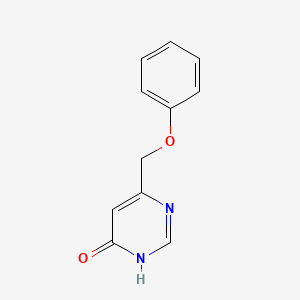

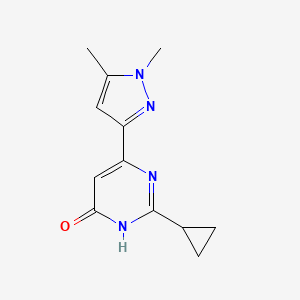


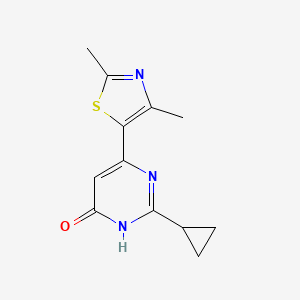

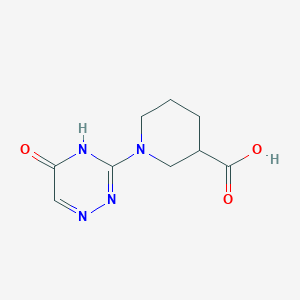



![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)
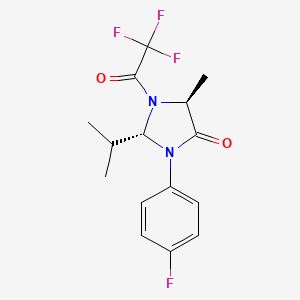
![1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487191.png)
